molecular formula C12H14N2O2 B077907 (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione CAS No. 15136-19-3

(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione

Cat. No. B077907
CAS RN: 15136-19-3
M. Wt: 218.25 g/mol
InChI Key: CNXWPOWVDIUTPS-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. It was first synthesized in 1991 by Roche Pharmaceuticals as a protein kinase C (PKC) inhibitor. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.

Mechanism Of Action

(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 acts as a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting PKC, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 can modulate these cellular processes and exert its therapeutic effects.

Biochemical And Physiological Effects

(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory disorders. In addition, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to protect neurons from oxidative stress and apoptosis, which are involved in the pathogenesis of neurological disorders.

Advantages And Limitations For Lab Experiments

(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220. Another direction is the investigation of the potential therapeutic applications of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 in other fields, such as cardiovascular disease and diabetes. Furthermore, the development of new delivery systems for (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 could improve its solubility and bioavailability, making it more effective in vivo. Finally, the elucidation of the molecular mechanisms underlying the effects of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 could provide valuable insights into the role of PKC in various cellular processes.

Synthesis Methods

The synthesis of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 involves a series of chemical reactions that start with the condensation of benzylamine and methyl acetoacetate to form 2-benzyl-2-methyl-1,3-dioxolane-4,5-dione. This intermediate is then treated with phosgene to yield 2-benzyl-2-methyl-4,5-dioxoimidazolidine. The final step involves the reaction of this intermediate with piperazine to produce (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220.

Scientific Research Applications

(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory disorders such as arthritis and asthma. In addition, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.

properties

CAS RN

15136-19-3

Product Name

(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(3S,6R)-3-benzyl-6-methylpiperazine-2,5-dione

InChI

InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15)/t8-,10+/m1/s1

InChI Key

CNXWPOWVDIUTPS-SCZZXKLOSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2

SMILES

CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2

synonyms

(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione

Origin of Product

United States

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